molecular formula C12H21N B7762055 Rimantadine CAS No. 117857-51-9

Rimantadine

Cat. No. B7762055
CAS RN: 117857-51-9
M. Wt: 179.30 g/mol
InChI Key: UBCHPRBFMUDMNC-UHFFFAOYSA-N
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Description

Rimantadine is an orally administered antiviral drug used to prevent or treat certain influenza (flu) infections (type A) in adults (17 years of age and older). It is also used to prevent flu infection (type A) in children (1 to 16 years of age). It may be given alone or along with flu shots .


Synthesis Analysis

Rimantadine is a synthetic antiviral drug and a derivative of adamantane. The synthesis of new derivatives of adamantine-based drugs, such as memantine and rimantadine, was performed by functionalization of the amino-group of memantine and rimantadine by ipso-substitution of the cyano-group at the C5 position of the 1,2,4-triazine scaffold with the corresponding aminoadamantane moieties .


Molecular Structure Analysis

The molecular structures of the newly synthesized compounds were investigated thoroughly using single-crystal X-ray analysis . Rimantadine, when sold as flumadine, is present as a racemic mixture; the R and S states are both present in the drug .


Physical And Chemical Properties Analysis

Rimantadine is well absorbed, with the tablet and syrup formulations being equally absorbed after oral administration. Approximately 40% of the drug binds to proteins over typical plasma concentrations . Heat capacities of antiviral drug rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry .

Scientific Research Applications

  • Prophylactic and Therapeutic Efficacy Against Influenza A Virus :

    • Rimantadine has demonstrated both therapeutic and prophylactic efficacy against influenza virus infection. It is clinically efficacious and free of toxicity, effective in both volunteers and persons with natural disease during influenza epidemics. Dosage of 50 mg for 15-30 days is effective for influenza prevention, and a dosage of 150 mg per day for three to five days results in a favorable clinical response (Zlydnikov, Kubar', Kovaleva, & Kamforin, 1981).
    • Over 20 years, the efficacy of rimantadine in treating various outbreaks caused by different serotypes of influenza virus was monitored in 142,227 patients with influenza. No reduction in efficacy due to the development of drug-resistant virus strains was observed (Kubar', Brjantseva, Nikitina, & Zlydnikov, 1989).
  • Development and Transmission of Drug-Resistant Strains :

    • Rimantadine-resistant strains of influenza A virus, with mutations in the M2 protein, were recovered from patients treated with rimantadine, indicating the potential for rapid selection and transmission of drug-resistant viruses (Hayden et al., 1989).
  • Comparison with Other Treatments :

    • In a comparison with acetaminophen for treating influenza A in children, rimantadine reduced virus shedding but did not show a significant difference in clinical resolution of illness. Resistance to rimantadine was observed in virus strains recovered after prolonged shedding (Thompson et al., 1987).
  • Pharmacokinetics and Drug Monitoring :

    • The pharmacokinetics of rimantadine have been studied, and methods for measuring its concentration in plasma using techniques like gas chromatography/mass spectrometry have been developed, which are important for drug monitoring and optimizing therapeutic regimens (Herold, Anonick, Kinter, & Hayden, 1988).
  • Effectiveness in Special Populations :

    • Rimantadine's effectiveness in special populations like the elderly has been evaluated. For instance, it is recommended for treatment and prophylaxis of influenza A infections in nursing homes, but careful consideration of its toxicity profiles and dosage adjustments are necessary in such settings (Guay, 1994).
  • Synergism with Other Drugs :

    • The combination of rimantadine with other drugs like aprotinin showed therapeutic synergism in influenza-virus infected animals, suggesting potential benefits in combined drug therapies (Zhirnov, 1987).
  • Resistance and Its Implications :

    • Studies have documented the increasing resistance of influenza A viruses to rimantadine, underlining the importance of continuous surveillance and development of new antiviral strategies (Hay, Grambas, & Bennett, 1991).

Mechanism of Action

The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility .

Safety and Hazards

Rimantadine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It can cause moderate to severe irritation to the skin and eyes .

properties

IUPAC Name

1-(1-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023561
Record name Rimantadine
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Molecular Weight

179.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rimantadine
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Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L
Record name Rimantadine
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Mechanism of Action

The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity).
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CAS RN

13392-28-4, 117857-51-9
Record name Rimantadine
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Record name (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
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Record name Rimantadine [INN:BAN]
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Record name Rimantadine
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Melting Point

>300 °C, > 300 °C
Record name Rimantadine
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Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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